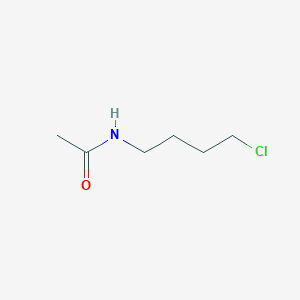
N-(4-chlorobutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobutyl)acetamide: is an organic compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Acetamide: One common method to synthesize N-(4-chlorobutyl)acetamide involves the alkylation of acetamide with 1-chlorobutane. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Acylation of 4-chlorobutylamine: Another method involves the acylation of 4-chlorobutylamine with acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using the above-mentioned synthetic routes. The reactions are typically conducted in stainless steel reactors with precise temperature and pressure controls to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(4-chlorobutyl)acetamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form this compound oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of this compound can yield N-(4-chlorobutyl)amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution: N-(4-hydroxybutyl)acetamide, N-(4-cyanobutyl)acetamide.
Oxidation: this compound oxides.
Reduction: N-(4-chlorobutyl)amine.
Scientific Research Applications
Chemistry: N-(4-chlorobutyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of amide compounds on cellular processes. It is also used in the synthesis of biologically active molecules that can be tested for potential therapeutic applications.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new medications that target specific biochemical pathways. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or analgesic effects.
Industry: this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins, where it acts as a cross-linking agent to enhance the properties of the final product .
Mechanism of Action
The mechanism of action of N-(4-chlorobutyl)acetamide involves its interaction with specific molecular targets within cells. The compound can act as an inhibitor or modulator of enzymes involved in various metabolic pathways. For example, it may inhibit the activity of certain proteases or kinases, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
N-(4-bromobutyl)acetamide: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.
N-(4-chlorobutyl)formamide: Similar structure but with a formyl group instead of an acetyl group. It may have different chemical properties and applications.
N-(4-chlorobutyl)propionamide: Similar structure but with a propionyl group instead of an acetyl group.
Uniqueness: N-(4-chlorobutyl)acetamide is unique due to its specific combination of a chlorobutyl group and an acetamide moiety. This combination imparts distinct chemical properties, such as its reactivity in substitution and oxidation reactions, making it valuable for various synthetic and industrial applications .
Properties
IUPAC Name |
N-(4-chlorobutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-6(9)8-5-3-2-4-7/h2-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKGFMGIBSMFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
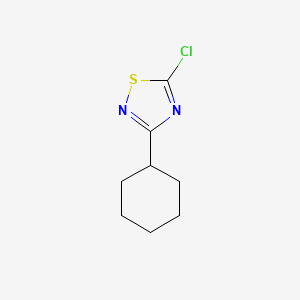
![N-(2H-1,3-benzodioxol-5-yl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2440158.png)
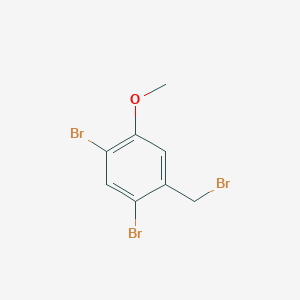
![methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2440160.png)
![N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide](/img/structure/B2440166.png)
![2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2440168.png)
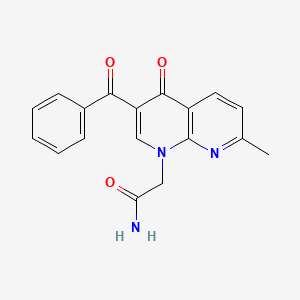
![1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2440171.png)
![Ethyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2440173.png)
![N-[(2,5-difluorophenyl)(pyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2440174.png)
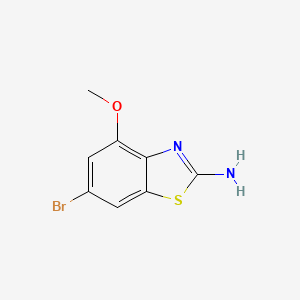
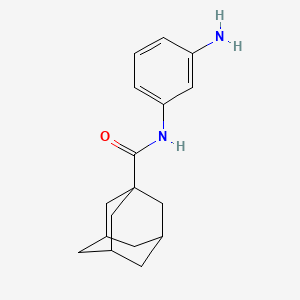
![4-({[1-(2-Chlorophenyl)cyclopropyl]methyl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2440178.png)
![(E)-ethyl 6-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)-5-methoxy-2-methylbenzofuran-3-carboxylate](/img/structure/B2440180.png)
